Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Overview
Description
Dimethyl bicyclo[321]octane-1,5-dicarboxylate is an organic compound with the molecular formula C12H18O4 It is characterized by a bicyclic structure, which includes two ester functional groups
Scientific Research Applications
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific mechanical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate typically involves the hydroboration-oxidation of 1,5-dimethyl-1,5-cyclooctadiene to produce the corresponding diol. This diol is then converted to the desired ester through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester groups into carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Ester derivatives with substituted groups.
Mechanism of Action
The mechanism by which dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the number of carbon atoms and functional groups.
Bicyclo[2.2.2]octane derivatives: These compounds have a different ring structure but can undergo similar chemical reactions.
Properties
IUPAC Name |
dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-9(13)11-4-3-5-12(8-11,7-6-11)10(14)16-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNMVWDAQWIXDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545506 | |
Record name | Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106004-11-9 | |
Record name | Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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